tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride
Description
Crystallographic Analysis of Bicyclic Core Architecture
X-ray diffraction studies of the compound reveal a rigid 8-azabicyclo[3.2.1]octane core with distinct bond length and angle deviations compared to simpler azabicyclic systems. The nitrogen atom at position 8 adopts a trigonal pyramidal geometry, with bond angles of 107.5° (N8–C1–C2) and 109.3° (N8–C7–C6), consistent with sp³ hybridization. Key crystallographic parameters include:
The tert-butyl carbamate group occupies an equatorial position on the bicyclic system, minimizing steric clashes with the axial hydrogen at C3. This orientation stabilizes the chair-boat conformation through van der Waals interactions between the tert-butyl methyl groups and the bicyclic core.
Conformational Dynamics in Solution-State Nuclear Magnetic Resonance Studies
Nuclear magnetic resonance (NMR) spectroscopy confirms the persistence of the crystallographically observed chair-boat conformation in deuterated chloroform. The bridgehead protons (H1 and H5) exhibit characteristic coupling patterns:
Variable-temperature NMR experiments (−80°C to +40°C) show no coalescence of signals, indicating restricted rotation about the N8–C3 bond (ΔG‡ = 14.2 kcal/mol). Nuclear Overhauser effect (NOE) correlations between H3ax (δ 1.98 ppm) and the tert-butyl protons (δ 1.42 ppm) confirm the equatorial placement of the carbamate group.
Absolute Configuration Determination via Chiral Resolution Techniques
The (1R,3r,5S) configuration was unambiguously assigned through a combination of chiral high-performance liquid chromatography (HPLC) and vibrational circular dichroism (VCD). Using a Chiralpak IA-3 column (hexane:isopropanol 90:10), the enantiomers eluted at 8.9 min (1R,3r,5S) and 11.2 min (1S,3s,5R), with an enantiomeric ratio of 98:2. Key VCD bands confirming the R configuration at C1 include:
Comparative analysis with (S)-ethyl lactate-derived intermediates established the stereochemical relationship between the carbamate substituent and the bicyclic core. The synthetic route employing asymmetric (3+2) cycloaddition with a chiral oxidopyridinium ylide achieved 92% enantiomeric excess, as verified by Mosher ester analysis.
Comparative Analysis with Related Tropane Alkaloid Scaffolds
The 8-azabicyclo[3.2.1]octane core shows striking similarities to natural tropane alkaloids despite synthetic modifications:
Molecular docking simulations reveal that the tert-butyl carbamate group occupies the same hydrophobic pocket as the tropane methyl group in muscarinic acetylcholine receptors, suggesting conserved binding modes. However, the carbamate’s hydrogen-bonding capacity (-NHCOO-) introduces unique polar interactions absent in natural alkaloids.
Properties
Molecular Formula |
C12H23ClN2O2 |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H/t8-,9+,10?; |
InChI Key |
FAJOKGXZZTZLAU-CVLICLBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)N2.Cl |
Origin of Product |
United States |
Preparation Methods
Enol Triflate Intermediate Route
Synthesis of N-Boc-Nortropinone
The synthesis begins with tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone), a critical intermediate. Di-tert-butyl dicarbonate (Boc₂O) is reacted with nortropinone hydrochloride in dichloromethane at 0°C, using triethylamine as a base, achieving a 94.5% yield. This step ensures Boc protection of the bridgehead nitrogen while preserving the ketone at position 3.
Enol Triflate Formation
Lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) deprotonates N-Boc-nortropinone at -78°C, generating an enolate. Subsequent treatment with N-phenylbis(trifluoromethanesulfonimide) introduces the trifluoromethanesulfonyloxy (OTf) group at position 3. For example, using 1 M LHMDS in THF at -78°C for 5 hours followed by OTf reagent addition yields tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate in 92% yield.
Table 1: Enol Triflate Reaction Conditions and Yields
| Base | Temperature | Solvent | Yield |
|---|---|---|---|
| LDA (2.2 equiv) | -78°C | THF | 92% |
| LHMDS (1.0 equiv) | -78°C | THF | 78% |
| KHMDS (1.1 equiv) | -70°C | Toluene | 80% |
Carbamate Installation and Hydrochloride Formation
The enol triflate undergoes nucleophilic substitution with ammonia or amines to introduce the 3-amino group. Boc protection of this amine, followed by hydrochloric acid treatment, affords the hydrochloride salt. For instance, reaction with ammonium chloride in DMF at 60°C for 12 hours yields 85% of the carbamate intermediate, which is then crystallized from ethyl acetate/HCl to achieve >99% purity.
Direct Boc Protection of 8-Azabicyclo[3.2.1]octan-3-amine
Reductive Amination Strategy
Nortropinone is reduced to 8-azabicyclo[3.2.1]octan-3-amine using sodium cyanoborohydride in methanol. Boc protection of the amine with Boc₂O in dichloromethane at 25°C for 6 hours provides tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate in 88% yield. Acidification with HCl gas in diethyl ether generates the hydrochloride salt.
Oxidative Cyclization of Amino Aldehydes
Pyrimidine-Catalyzed Oxidation
N-Boc-4-phenyl-2-pyrrolidone reacts with 1-bromo-4-phenylbutane under basic conditions to form a bicyclic intermediate. Oxidation with concentrated nitric acid and pyrimidine at 60°C introduces the 3-keto group, which is subsequently converted to the carbamate via Curtius rearrangement. Cuprous chloride facilitates the final cyclization, yielding the target compound in 76% overall yield.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Enol Triflate | 78–92% | High (≥95% ee) | Industrial |
| Direct Boc Protection | 85–88% | Moderate (80% ee) | Laboratory |
| Oxidative Cyclization | 70–76% | Low | Pilot Scale |
The enol triflate route offers superior stereocontrol due to the rigid bicyclic transition state during triflation. In contrast, oxidative cyclization suffers from side reactions, necessitating costly purification.
Critical Process Parameters
Industrial-Scale Crystallization
The hydrochloride salt is crystallized from a mixture of isopropanol and concentrated HCl (1:2 v/v) at -20°C. This process achieves a particle size distribution of 10–50 µm, suitable for tablet formulation.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is pivotal for deprotection in synthetic pathways:
Mechanistically, acid hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated cleavage involves hydroxide attack at the carbonyl carbon .
Nucleophilic Substitution
The tertiary amine participates in alkylation and acylation reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | DCM, 0°C, 12h | N-Methyl-8-azabicyclo derivative | 78% |
| Acetyl chloride | THF, rt, 6h | Acetylated carbamate | 85% |
Steric hindrance from the bicyclic system slows reactivity, requiring polar aprotic solvents for efficient substitution.
Elimination Reactions
Controlled elimination generates unsaturated intermediates:
| Base | Conditions | Product | Application |
|---|---|---|---|
| DBU | Toluene, 110°C, 3h | Δ³⁸-Dehydro derivative | Precursor for cross-coupling |
| KOtBu | DMF, 80°C, 5h | Bicyclic enamine | Ligand synthesis |
Elimination typically occurs at the β-position relative to the carbamate.
Reduction and Oxidation
The bicyclic framework undergoes redox transformations:
| Reaction Type | Reagents | Product | Stereochemical Outcome |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Partially saturated bicyclic compound | Cis-addition dominates |
| Oxidation | mCPBA, CH₂Cl₂, 0°C | N-Oxide derivative | Retention of configuration |
Reductive amination with aldehydes/ketones introduces substituents at the amine site.
Catalytic Cross-Coupling
Functionalization via palladium catalysis enables structural diversification:
| Coupling Type | Catalyst System | Aryl Halide | Product | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Bromotoluene | Biaryl-functionalized derivative | 67% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Chloropyridine | Aminopyridine analog | 72% |
These reactions exploit the amine’s coordination to transition metals, facilitating C–N and C–C bond formation.
Carbamate Transfunctionalization
The tert-butoxycarbonyl (Boc) group undergoes exchange reactions:
| Reagent | Conditions | New Protecting Group | Stability |
|---|---|---|---|
| TFA | DCM, rt, 1h | Trifluoroacetyl | Acid-labile |
| Fmoc-Cl | THF, DIEA, 0°C | Fmoc | Base-sensitive |
Selective deprotection enables sequential functionalization strategies .
Ring-Opening Reactions
Under extreme conditions, the bicyclic system undergoes cleavage:
| Conditions | Products | Mechanistic Pathway |
|---|---|---|
| H₂SO₄ (conc.), 150°C | Linear diamino diacid | Acid-catalyzed retro-aldol fission |
| LiAlH₄, THF, reflux | Acyclic amine-alcohol | Hydride-induced ring strain relief |
These reactions are typically non-synthetic but inform degradation studies.
Scientific Research Applications
Tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variations
The target compound’s pharmacological and physicochemical properties are influenced by:
- Substituents on the bicyclo[3.2.1]octane core.
- Salt forms (e.g., hydrochloride vs. dihydrochloride).
- Stereochemistry (cis/trans configurations).
Comparative Analysis (Table 1)
Substituent Impact on Activity
- Carbamate vs. Ester Groups : The tert-butyl carbamate in the target compound enhances stability during synthesis compared to esters (e.g., benzilate in Trospium Impurity B), which are prone to hydrolysis .
- Heteroaromatic Substituents : Pyrimidinyloxy or pyrazinyloxy groups (e.g., in and ) improve target binding affinity in kinase inhibitors but may reduce solubility without salt forms .
- Halogenation : Fluorination at C3 () increases lipophilicity and blood-brain barrier penetration, relevant for CNS-targeted drugs .
Salt Form and Solubility
- The hydrochloride salt in the target compound offers moderate solubility in polar solvents, whereas dihydrochloride derivatives (e.g., ) exhibit higher aqueous solubility, critical for intravenous formulations .
Stereochemical Influence
- The (1R,3r,5S) configuration in the target compound is essential for binding to muscarinic receptors, as enantiomeric impurities (e.g., 1S,3s,5R) show reduced activity .
Biological Activity
Tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- CAS Number : 870889-86-4
- Chemical Structure : The compound features a bicyclic structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been studied for its effects on the kappa opioid receptor (KOR), which is implicated in pain modulation and has potential applications in treating addiction and depression.
Key Findings:
- Kappa Opioid Receptor Antagonism : Research indicates that modifications to the azabicyclo structure can enhance selectivity for KOR over mu and delta receptors, which is crucial for minimizing side effects associated with traditional opioid therapies .
- CNS Activity : The compound demonstrates significant central nervous system (CNS) activity, which may be beneficial in treating disorders such as anxiety and depression .
Structure-Activity Relationship (SAR)
A series of studies have been conducted to elucidate the SAR of related compounds, providing insights into how structural modifications impact biological activity:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Pain Management : In a study involving animal models, administration of the compound resulted in significant analgesic effects without the typical side effects seen with conventional opioids .
- Addiction Treatment : Another study explored the use of this compound as a potential treatment for opioid addiction, demonstrating its ability to reduce withdrawal symptoms while maintaining low abuse potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride?
- The compound is synthesized via stereoselective functionalization of the 8-azabicyclo[3.2.1]octane scaffold. A validated method involves coupling tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate with activated carbonyl intermediates under anhydrous conditions (e.g., using isopropyl alcohol as solvent and acid catalysis). Post-synthesis, the product is isolated via fractional crystallization and characterized by HPLC and mass spectrometry .
Q. How can researchers ensure purity during synthesis?
- Purity is achieved through iterative recrystallization using polar aprotic solvents (e.g., methanol/water mixtures) and monitored via reversed-phase HPLC with UV detection at 210–254 nm. Impurity thresholds should align with ICH guidelines (e.g., ≤0.15% for related substances) .
Q. What analytical techniques are critical for structural confirmation?
- 1H/13C NMR : Assign stereochemistry by analyzing coupling constants (e.g., J values for axial/equatorial protons in the bicyclic system).
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+: 373.1445) and isotopic patterns.
- Chiral HPLC : Confirm enantiomeric excess using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How can stability-indicating methods resolve degradation products in long-term storage studies?
- Develop a forced degradation protocol (acid/base hydrolysis, thermal stress, oxidative conditions) followed by UPLC-MS/MS analysis. For example, oxidative degradation may produce hydroxylated byproducts detectable via m/z shifts (+16 Da). Stability profiles should comply with pharmacopeial standards (e.g., USP<621>) .
Q. What strategies address contradictions in stereochemical assignments from NMR data?
- Combine NOESY/ROESY experiments to identify spatial proximity of protons (e.g., 3-H and 5-H in the bicyclo system). For ambiguous cases, X-ray crystallography or computational modeling (DFT-based geometry optimization) can resolve conflicting J-coupling interpretations .
Q. How does structural modification of the 8-azabicyclo[3.2.1]octane core affect pharmacological activity?
- Substituents at the 3-position (e.g., hydroxydiphenylacetate vs. hydroxy-2-phenylpropanoate) influence receptor binding. For instance, replacing the tert-butyl carbamate with a benzilate group increases anticholinergic activity, as seen in Trospium Chloride analogs. SAR studies require docking simulations (e.g., AutoDock Vina) and in vitro assays (e.g., muscarinic receptor binding) .
Q. What are the challenges in quantifying trace impurities in bulk drug substances?
- Use LC-MS with a limit of quantification (LOQ) ≤10 ppm. Calibrate against certified reference materials (e.g., Trospium Chloride Related Compound B, PHR3155) and validate precision/recovery rates (≥95% accuracy). Matrix effects from excipients require mitigation via solid-phase extraction .
Methodological Considerations
Q. How to optimize chiral resolution for enantiomeric impurities?
- Employ supercritical fluid chromatography (SFC) with cellulose-based chiral stationary phases (e.g., Chiralcel OD-H) and CO2/co-solvent gradients. Adjust backpressure (120–150 bar) and temperature (25–40°C) to enhance peak separation .
Q. What synthetic intermediates pose risks of genotoxic impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
